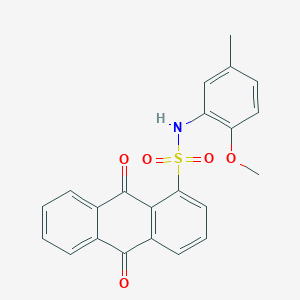![molecular formula C21H16FNO5S B280747 5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as "FSN-05" and has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of FSN-05 involves the inhibition of a protein called STAT3, which is involved in the regulation of cell growth and survival. By inhibiting STAT3, FSN-05 can induce apoptosis in cancer cells and prevent their growth and metastasis.
Biochemical and Physiological Effects:
FSN-05 has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of STAT3 activity, and the suppression of inflammation. FSN-05 has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using FSN-05 in lab experiments is its specificity for cancer cells, which allows for targeted treatment and reduces the risk of side effects. However, one limitation is that FSN-05 may not be effective against all types of cancer, and more research is needed to determine its efficacy in different cancer types.
Future Directions
There are several future directions for research on FSN-05, including:
1. Further studies on the efficacy of FSN-05 in different types of cancer.
2. Investigation of the potential use of FSN-05 in combination with other cancer treatments.
3. Development of FSN-05 derivatives with improved pharmacokinetic properties.
4. Exploration of the neuroprotective effects of FSN-05 and its potential use in the treatment of neurodegenerative diseases.
5. Investigation of the anti-inflammatory effects of FSN-05 and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, FSN-05 is a promising compound that has potential applications in the field of medicine. Its specificity for cancer cells, inhibition of STAT3 activity, and neuroprotective effects make it a promising candidate for further research and development. However, more studies are needed to determine its efficacy in different cancer types and to develop FSN-05 derivatives with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of FSN-05 involves a multi-step process that includes the reaction of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a coupling reaction with an amine such as methylamine to yield the final product.
Scientific Research Applications
FSN-05 has been studied for its potential applications in the treatment of cancer, specifically in the inhibition of tumor growth and metastasis. Studies have shown that FSN-05 can selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. FSN-05 has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
Properties
Molecular Formula |
C21H16FNO5S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C21H16FNO5S/c1-11-9-13(22)7-8-18(11)29(26,27)23-17-10-16-19(21(24)25)12(2)28-20(16)15-6-4-3-5-14(15)17/h3-10,23H,1-2H3,(H,24,25) |
InChI Key |
QBWKRCVJFTZXAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
